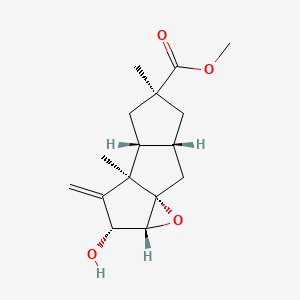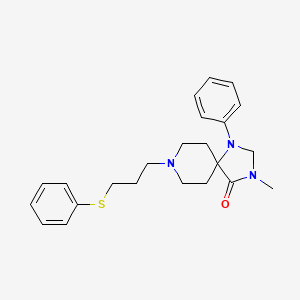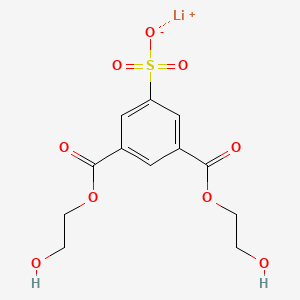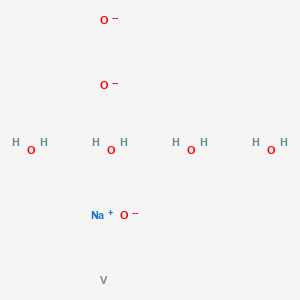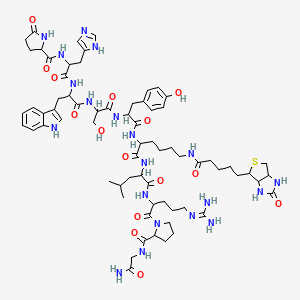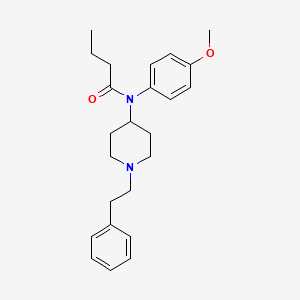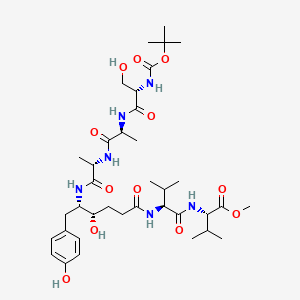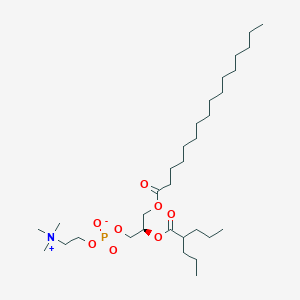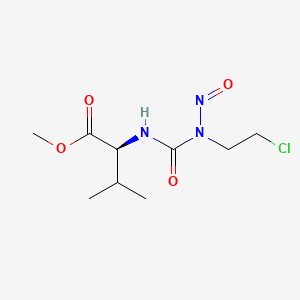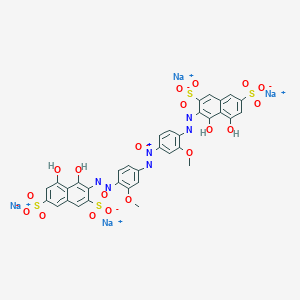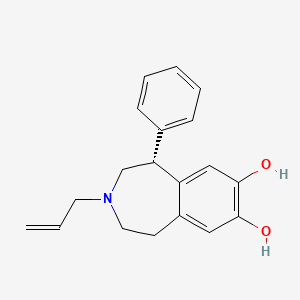
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- is a complex organic compound with the molecular formula C19H21NO2 and a molecular weight of 295.381. This compound is characterized by its benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of hydroxyl groups at positions 7 and 8, along with a phenyl group and a propenyl group, contributes to its unique chemical properties.
準備方法
The synthesis of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- involves several steps. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a condensation reaction between an amine and a ketone or aldehyde.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 7 and 8 can be introduced through selective hydroxylation reactions. This may involve the use of oxidizing agents such as osmium tetroxide or potassium permanganate.
Addition of Phenyl and Propenyl Groups: The phenyl and propenyl groups can be introduced through alkylation reactions. This may involve the use of reagents such as phenylmagnesium bromide and allyl bromide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and propenyl groups. Common reagents include halogens and nucleophiles.
Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzazepines.
科学的研究の応用
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and catalysis.
Biology: The compound is used in studies of enzyme inhibition and receptor binding. It is also used as a probe to study biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent. It is also being studied for its potential use in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings. It is also used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. It may also interact with receptors in the nervous system, leading to neuroprotective effects.
類似化合物との比較
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- can be compared with other similar compounds, such as:
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, (S)-: This is the enantiomer of the ®-isomer and may have different biological activities and properties.
1H-3-Benzazepine-7,8-diol, 6-bromo-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-: This compound has a bromine atom at position 6, which may alter its chemical and biological properties.
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, hydrobromide (11): This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-, ®- lies in its specific stereochemistry and the presence of both hydroxyl and propenyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
139689-12-6 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
(5R)-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2/t17-/m1/s1 |
InChIキー |
QBUVZVXIRYFENV-QGZVFWFLSA-N |
異性体SMILES |
C=CCN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O |
正規SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




